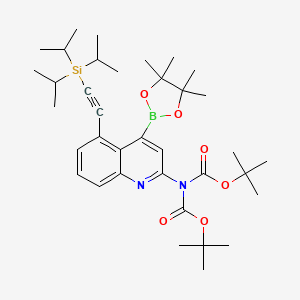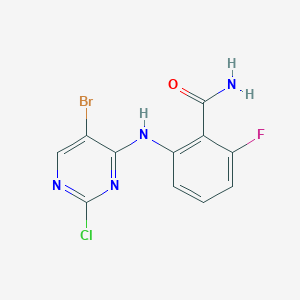
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 5-Bromo-2-chloropyrimidine: This can be achieved by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to yield 5-bromo-2-chloropyrimidine.
Amination Reaction: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to form 4-amino-5-bromo-2-chloropyrimidine.
Coupling Reaction: Finally, the 4-amino-5-bromo-2-chloropyrimidine is coupled with 6-fluorobenzoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The amino group in the compound allows for coupling reactions with various acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like NaOH or K2CO3 in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified oxidation states.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Mécanisme D'action
The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-Amino-5-bromo-2-chloropyrimidine
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Comparison:
- Unique Structure: The presence of both fluorine and amide groups in 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties .
- Reactivity: The combination of bromine, chlorine, and fluorine atoms in the compound contributes to its unique reactivity profile, making it suitable for a wide range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H7BrClFN4O |
|---|---|
Poids moléculaire |
345.55 g/mol |
Nom IUPAC |
2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-6-fluorobenzamide |
InChI |
InChI=1S/C11H7BrClFN4O/c12-5-4-16-11(13)18-10(5)17-7-3-1-2-6(14)8(7)9(15)19/h1-4H,(H2,15,19)(H,16,17,18) |
Clé InChI |
HRFLXBHOGUWVRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)N)NC2=NC(=NC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


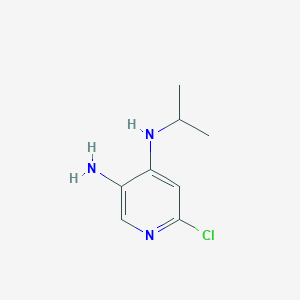
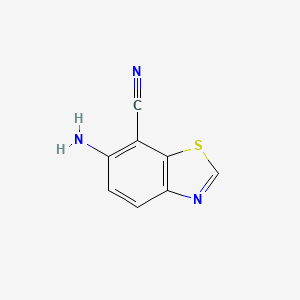
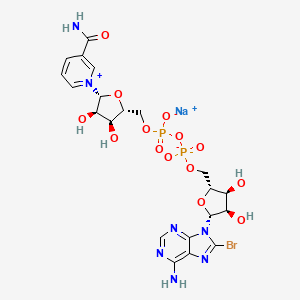
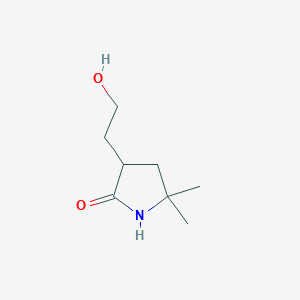
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
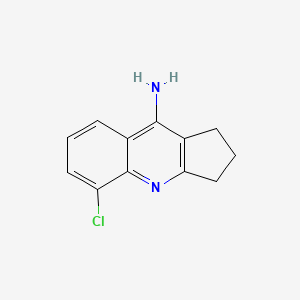
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine](/img/structure/B13925050.png)
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
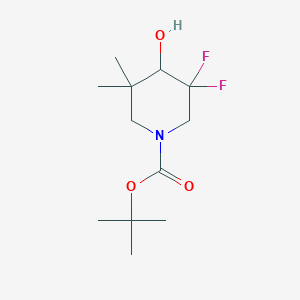
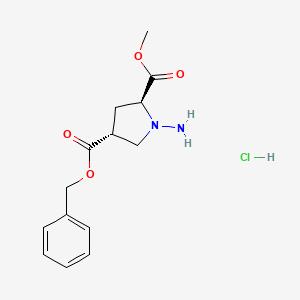
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
